An In-depth Technical Guide to 6-Methoxypyridine-2-carbothioamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Methoxypyridine-2-carbothioamide: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-2-carbothioamide is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of pyridine, a fundamental heterocyclic scaffold, it possesses unique electronic properties. The incorporation of a carbothioamide group (a thioamide) at the 2-position introduces a versatile functional moiety known for its coordination chemistry and significant biological activity. The thioamide functional group is a bioisostere of the amide bond, but it exhibits distinct properties, including increased acidity of the N-H protons, different hydrogen bonding capabilities, and a greater propensity for metal chelation.
The pyridine carbothioamide (PCA) framework is recognized as an attractive scaffold for the development of novel therapeutic agents.[1][2] Derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][2][3][4] This guide provides a comprehensive technical overview of 6-Methoxypyridine-2-carbothioamide, detailing its chemical properties, a validated synthesis protocol, and an exploration of its reactivity and potential applications in drug discovery.
Physicochemical and Spectroscopic Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in chemical reactions, its formulation possibilities, and its interaction with biological systems.
Core Chemical Data
A summary of the core physicochemical data for 6-Methoxypyridine-2-carbothioamide is presented below. This data is essential for experimental design, dosage calculations, and safety assessments.
| Property | Value | Source |
| IUPAC Name | 6-methoxypyridine-2-carbothioamide | N/A |
| Molecular Formula | C₇H₈N₂OS | [5] |
| Molecular Weight | 168.22 g/mol | [5] |
| CAS Number | 134789-88-1 | [6] |
| Appearance | Expected to be a crystalline solid or powder | [7] |
| Melting Point | Data not publicly available | N/A |
| Solubility | Data not publicly available; expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous structural confirmation and purity assessment of 6-Methoxypyridine-2-carbothioamide. While a dedicated public spectrum for this specific molecule is not available, its characteristic signals can be predicted based on its functional groups and data from analogous structures.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.9-4.1 ppm.
-
Pyridine Ring Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.5 ppm) are expected, corresponding to the protons at the C3, C4, and C5 positions. Their splitting patterns (doublets and a doublet of doublets) will be characteristic of the 2,6-disubstituted pyridine ring system.
-
Thioamide Protons (-CSNH₂): Two broad singlets corresponding to the two non-equivalent amine protons are expected, typically found in the downfield region (δ 8.0-10.0 ppm), with chemical shifts that can be sensitive to solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on the carbon framework.
-
Thioamide Carbon (C=S): The most downfield signal, expected in the range of δ 190-205 ppm, is characteristic of the thiocarbonyl group.
-
Pyridine Ring Carbons: Five distinct signals for the aromatic carbons are anticipated in the range of δ 110-165 ppm. The carbon attached to the methoxy group (C6) will be significantly shielded compared to the other ring carbons.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is expected.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretching: Two bands in the 3100-3400 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine in the thioamide group.
-
C=S Stretching (Thioamide I Band): A strong absorption band in the region of 1200-1400 cm⁻¹ is characteristic of the C=S bond.
-
C-O Stretching: A strong band around 1250-1300 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group.
-
Synthesis and Mechanistic Rationale
The preparation of primary thioamides is most efficiently achieved through the thionation of the corresponding nitrile precursor.[10][11][12] This approach offers a direct and high-yielding route from readily available starting materials.
Synthesis Pathway
The synthesis of 6-Methoxypyridine-2-carbothioamide proceeds via the reaction of 6-Methoxypyridine-2-carbonitrile with a sulfur-transfer agent, most commonly Lawesson's Reagent.[10][13][14] This reagent is favored for its efficacy and relatively mild reaction conditions compared to other thionating agents like phosphorus pentasulfide.[11]
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the thionation of nitriles.[10][14]
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Methoxypyridine-2-carbonitrile (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the flask. The stoichiometry is critical; using approximately half a molar equivalent is standard as the reagent contains two reactive P=S bonds.
-
Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-Methoxypyridine-2-carbothioamide.
Causality of Experimental Choices
-
Inert Atmosphere: Prevents potential oxidation of the thioamide product and side reactions with atmospheric moisture, which can decompose Lawesson's reagent.
-
Anhydrous Solvent: Water can react with and deactivate Lawesson's reagent, reducing the efficiency of the thionation process.
-
Reflux Conditions: The thermal energy supplied by heating to reflux is necessary to overcome the activation energy for the reaction between the nitrile and the relatively stable Lawesson's Reagent.
-
Aqueous Bicarbonate Quench: This step neutralizes any acidic byproducts and helps to break down the phosphorus-containing byproducts from Lawesson's reagent, facilitating their removal during the aqueous work-up.[14]
Chemical Reactivity and Applications in Drug Discovery
The chemical nature of 6-Methoxypyridine-2-carbothioamide is defined by the interplay between its pyridine ring and the thioamide functional group. This combination makes it a valuable building block for developing complex molecules with targeted biological activities.
Core Reactivity
The thioamide group serves as a versatile chemical handle. Its most significant property is its ability to act as an N,S bidentate chelating ligand.[15] The lone pairs on the nitrogen and sulfur atoms can coordinate with various metal ions, forming stable five-membered ring complexes.[16] This chelating ability is often implicated as a mechanism for the antimicrobial and certain anticancer activities of thioamide-containing compounds.[15]
Furthermore, the thioamide can undergo various chemical transformations, such as S-alkylation, oxidation, or conversion to other heterocyclic systems like thiazoles, making it a pivotal intermediate in synthetic chemistry.
Applications in Drug Development
The pyridine carbothioamide (PCA) scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
-
Anticancer Agents: A primary area of investigation for PCA analogs is their use as anticancer agents.[2] Many derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division.[1][17] By disrupting the formation of microtubules, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The substitution pattern on the pyridine ring, including the presence of the 6-methoxy group, can be systematically modified to optimize potency and selectivity against specific cancer cell lines.[1][17]
-
Anti-inflammatory Potential: Pyridine carbothioamides have been evaluated for their anti-inflammatory properties.[3] The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (NOS).[3] The development of novel anti-inflammatory drugs with improved side-effect profiles remains a significant therapeutic goal, and this scaffold shows promise in this area.
-
Enzyme Inhibition: The versatility of the PCA structure allows it to be tailored to inhibit a variety of enzymes. For instance, different derivatives have shown inhibitory activity against urease (implicated in bacterial infections) and carbonic anhydrases (targets for diuretics and glaucoma treatments).[18][19]
Conclusion
6-Methoxypyridine-2-carbothioamide is a synthetically accessible and chemically versatile molecule. Its physicochemical properties, dominated by the pyridine and thioamide functional groups, make it an important building block in organic synthesis and a privileged scaffold in medicinal chemistry. The straightforward synthesis from its corresponding nitrile allows for the facile production of this key intermediate. Its demonstrated potential in the development of anticancer, anti-inflammatory, and enzyme-inhibiting agents underscores its significance for researchers and drug development professionals. Further exploration and derivatization of this core structure hold considerable promise for the discovery of novel therapeutics with enhanced efficacy and selectivity.
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